4-(3,3-Difluoropiperidin-1-yl)-3-fluorobenzoic acid
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Overview
Description
4-(3,3-Difluoropiperidin-1-yl)-3-fluorobenzoic acid is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of benzoic acid and features a piperidine ring substituted with fluorine atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropiperidin-1-yl)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorinated piperidine derivative reacts with a benzoic acid derivative under controlled conditions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropiperidin-1-yl)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Alkali metal hydroxides (e.g., NaOH) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3,3-Difluoropiperidin-1-yl)-3-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid: Another fluorinated piperidine derivative with similar structural features.
4-(3,3-Difluoropiperidin-1-yl)benzoic acid: A closely related compound with a different substitution pattern on the benzoic acid ring.
Uniqueness
4-(3,3-Difluoropiperidin-1-yl)-3-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H12F3NO2 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
4-(3,3-difluoropiperidin-1-yl)-3-fluorobenzoic acid |
InChI |
InChI=1S/C12H12F3NO2/c13-9-6-8(11(17)18)2-3-10(9)16-5-1-4-12(14,15)7-16/h2-3,6H,1,4-5,7H2,(H,17,18) |
InChI Key |
UPPWMKRDHLUTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)C(=O)O)F)(F)F |
Origin of Product |
United States |
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